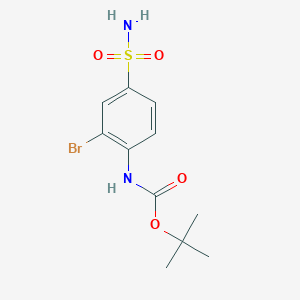
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C11H15BrN2O4S It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate typically involves the reaction of 2-bromo-4-sulfamoylaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-bromo-4-sulfamoylaniline in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., ethanol, dimethylformamide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products Formed
Substitution Reactions: Substituted phenylcarbamates.
Hydrolysis: 2-bromo-4-sulfamoylaniline and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced derivatives of the sulfamoyl group.
Scientific Research Applications
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-bromophenyl)carbamate: Similar structure but lacks the sulfamoyl group.
Tert-butyl (2-bromo-4-nitrophenyl)carbamate: Contains a nitro group instead of a sulfamoyl group.
Uniqueness
Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is unique due to the presence of both bromine and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15BrN2O4S |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-4-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(15)14-9-5-4-7(6-8(9)12)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |
InChI Key |
SULODMUYWJOJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















